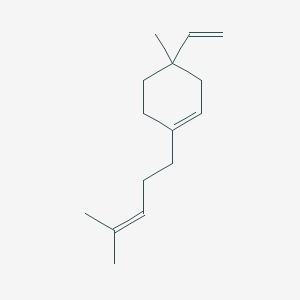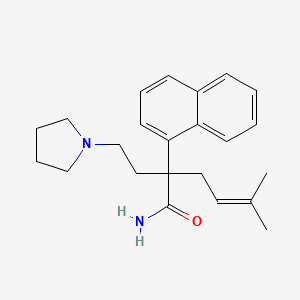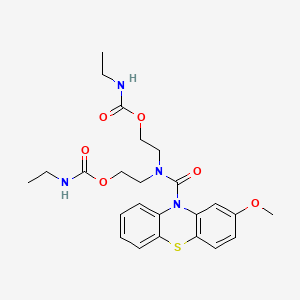
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is also known by other names such as δ-Elemene and σ-Elemene . This compound is a type of cyclohexene derivative and is characterized by the presence of multiple double bonds and a cyclohexene ring structure.
Métodos De Preparación
The synthesis of 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 4-methylpent-3-en-1-yl derivatives in the presence of catalysts can yield the desired compound . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include epoxides, ketones, and halogenated compounds.
Aplicaciones Científicas De Investigación
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
4-Ethenyl-4-methyl-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene can be compared with other similar compounds such as:
m-Camphorene: Another cyclohexene derivative with similar structural features but different functional groups.
Cyclohexene, 5-(5-methyl-1-methylene-4-hexenyl)-1-(4-methyl-3-pentenyl): A compound with a similar cyclohexene ring structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64780-79-6 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
4-ethenyl-4-methyl-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-5-15(4)11-9-14(10-12-15)8-6-7-13(2)3/h5,7,9H,1,6,8,10-12H2,2-4H3 |
Clave InChI |
AKAXSEWSWMAYLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
